molecular formula C20H15ClN2O2 B11710529 4-benzamido-N-(4-chlorophenyl)benzamide CAS No. 5128-53-0

4-benzamido-N-(4-chlorophenyl)benzamide

Cat. No.: B11710529
CAS No.: 5128-53-0
M. Wt: 350.8 g/mol
InChI Key: VQRGRBUQIWUTPA-UHFFFAOYSA-N
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Description

4-benzamido-N-(4-chlorophenyl)benzamide is an organic compound belonging to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their versatile chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(4-chlorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst offers a more sustainable and efficient alternative .

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

4-benzamido-N-(4-chlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzamido-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like aromatase, which plays a critical role in estrogen biosynthesis. By binding to the active site of the enzyme, the compound can prevent the conversion of androgens to estrogens, thereby exerting its biological effects .

Properties

CAS No.

5128-53-0

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

4-benzamido-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25)

InChI Key

VQRGRBUQIWUTPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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